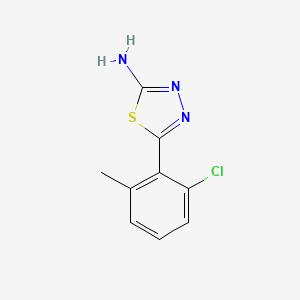

2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 2-chloro-6-methylphenyl group at position 4.

Properties

Molecular Formula |

C9H8ClN3S |

|---|---|

Molecular Weight |

225.70 g/mol |

IUPAC Name |

5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8ClN3S/c1-5-3-2-4-6(10)7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

OZHIPZKVJVXDJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chloro-6-methylbenzoic acid with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other functional groups.

Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, sodium thiolate, or primary amines under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, reduced amines, and various substituted thiadiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

Medicine: It has potential anticancer properties and is being studied for its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Fluorescence Properties

- TB (Phenyl Substituent) : Exhibits baseline fluorescence without dual emission, serving as a control in fluorescence studies .

- TS (2-Hydroxyphenyl Substituent) : Displays dual fluorescence due to charge transfer facilitated by the –OH group. Molecular aggregation and pH modulate this effect, suggesting utility as a fluorescence probe .

- Target Compound (2-Chloro-6-methylphenyl) : The electron-withdrawing Cl and electron-donating CH₃ groups may alter charge distribution compared to TS. However, dual fluorescence is less likely without a hydroxyl group, indicating substituent-dependent photophysics .

Physicochemical Properties

- Solubility : The 2-chloro-6-methylphenyl group may reduce solubility in polar solvents compared to TS (hydroxyl group) or TSF (sulfobenzoyl group), which exhibit enhanced solubility .

- Melting Points : Substituents like Cl and CH₃ typically increase melting points due to improved crystallinity. For example, 5-(4-methoxybenzyl) derivatives in have m.p. ~58% yield, suggesting moderate thermal stability .

Pharmacological Potential

- Antimicrobial Applications : Chlorophenyl-substituted thiadiazoles (e.g., 4-chlorophenyl in ) are broadly used in drug discovery. The target compound’s substituents may optimize interactions with bacterial targets, though empirical validation is needed .

- Fluorescence Probes: While TS’s dual fluorescence is linked to bioactivity, the target compound’s lack of –OH may limit such effects, redirecting its utility toward non-fluorescent applications .

Biological Activity

2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of medicinal chemistry and agriculture. The following sections will delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of 2-chloro-6-methylaniline with thiocarbohydrazide under dehydrating conditions. This method allows for the formation of the thiadiazole ring, which is crucial for its biological properties. The reaction conditions can be optimized to enhance yield and purity while adhering to green chemistry principles to minimize environmental impact .

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. Specifically, compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown efficacy against various pathogens. For instance, studies have documented their ability to inhibit the growth of bacteria and fungi through different mechanisms .

Anticancer Activity

The anticancer potential of 2-amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole derivatives has been extensively studied. In vitro and in vivo evaluations have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example:

- Cell Lines Tested : Significant cytotoxicity was observed in human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer) .

- Mechanisms : The anticancer effects are attributed to the inhibition of key enzymes such as topoisomerase II and histone deacetylase (HDAC), which are involved in cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole | MCF-7 | 15 | Induces apoptosis |

| 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole | LoVo | 20 | Inhibits proliferation |

The biological activity of thiadiazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit enzymes critical for nucleotide synthesis and cell cycle progression.

- Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may enhance their efficacy through synergistic action .

Case Studies

- Anticancer Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against multiple human cancer cell lines. Results indicated that certain derivatives exhibited over 60% inhibition in cell viability at concentrations below 20 µM .

- Antimicrobial Activity : A review highlighted various derivatives showcasing broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanisms involved include disruption of bacterial cell walls and interference with metabolic pathways .

Chemical Reactions Analysis

Condensation Reactions

The amino group at position 2 participates in Schiff base formation with aldehydes or ketones. For example:

-

Reaction with aromatic aldehydes : Under microwave irradiation (40% power, 30s intervals), the compound reacts with substituted benzaldehydes to form imine derivatives. This method achieves yields of 70–78% after recrystallization with ethanol .

-

Reagents : Ethanol or methanol as solvents, with catalytic acid (e.g., HCl).

Example Reaction :

This reactivity is critical for synthesizing bioactive derivatives like antimicrobial Schiff bases .

Cyclization Reactions

The thiadiazole core facilitates cyclization with nucleophiles:

-

Hydrazine cyclization : Reacting with hydrazine hydrate forms fused triazolo-thiadiazole systems, often via nucleophilic attack at the sulfur atom.

-

Conditions : Reflux in ethanol/water mixtures (6–8 hours), yielding heterocyclic derivatives with potential anticancer activity .

Notable Example :

Cyclization with thiourea derivatives generates aminothiazole hybrids, confirmed by IR and NMR spectral data (disappearance of C=O stretches at ~1700 cm⁻¹) .

Nucleophilic Substitution at the Chloro Group

The 2-chloro-6-methylphenyl substituent undergoes substitution reactions:

-

S-Alkylation : Treatment with thiols or amines in basic media replaces the chloro group. For instance, reaction with piperazine forms acetamide-linked derivatives with enhanced antitumor activity .

-

Conditions : K₂CO₃ or NaOH in DMF, 60–80°C.

Table 1: Substitution Reactions and Products

| Reagent | Product | Application |

|---|---|---|

| Piperazine | Acetamide-linked thiadiazole | Anticancer agents |

| Sodium thiophenate | Thioether derivatives | Antimicrobial agents |

Functionalization of the Amino Group

The primary amine undergoes typical acylation and sulfonation:

-

Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in dry dichloromethane yields amides.

-

Sulfonation : Treatment with sulfonyl chlorides forms sulfonamide derivatives, often evaluated for enzyme inhibition .

Example :

These modifications enhance pharmacological properties, such as tubulin inhibition in cancer cells .

Oxidation and Reduction

-

Oxidation : Using KMnO₄ or H₂O₂ oxidizes the thiadiazole ring or methyl group, forming sulfoxide or carboxylic acid derivatives.

-

Reduction : NaBH₄ selectively reduces imine bonds in Schiff base derivatives without affecting the thiadiazole ring.

Key Insight : Oxidation of the methyl group to a carboxylic acid introduces polarity, improving water solubility for drug formulation.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration and halogenation:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions, creating intermediates for further functionalization .

-

Halogenation : Br₂/FeBr₃ adds bromine atoms, enabling coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity-Driven Reactions

Derivatives synthesized via these reactions exhibit:

-

Anticancer activity : IC₅₀ values as low as 0.28 μg/mL against MCF-7 breast cancer cells .

-

Antimicrobial effects : MIC values of 32.6 μg/mL against Candida albicans, surpassing itraconazole .

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry. Further studies should explore asymmetric functionalization and in vivo efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole, and how can reaction intermediates be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as both a solvent and catalyst. Key steps include condensation of precursors like salicylic acid derivatives with thiosemicarbazide, followed by cyclization. Intermediate optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (80–100°C) to minimize byproducts like Schiff bases. Post-synthesis purification via recrystallization in ethanol or methanol is recommended .

Q. How can spectroscopic methods (e.g., FT-IR, Raman) and electrochemical techniques characterize the structural and electronic properties of this thiadiazole derivative?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amino group, C–S vibrations at ~650 cm⁻¹) .

- Raman Spectroscopy : Probe aromatic C–C stretching and thiadiazole ring vibrations (e.g., 1570 cm⁻¹ for C=N bonds) to confirm planar ring geometry .

- Electrochemical Methods : Cyclic voltammetry (CV) in acetonitrile can reveal redox behavior, with oxidation peaks near +0.8 V vs. Ag/AgCl indicating electron-rich aromatic systems .

Q. What strategies are recommended for derivatizing the amino group of the thiadiazole core to enhance solubility or biological activity?

- Methodological Answer : Acylation using acetic anhydride or chloroacetyl chloride under reflux conditions introduces solubility-enhancing groups (e.g., acetyl derivatives). For biological activity, substitution with aryl aldehydes forms Schiff bases, which can chelate metal ions (e.g., Cu²⁺, Zn²⁺) to modulate cytotoxicity .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, MP2) are suitable for modeling the formation mechanism and electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level predicts activation barriers for key intermediates in the cyclization pathway. Molecular orbital analysis (HOMO-LUMO gaps) quantifies electronic transitions, while Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the thiadiazole ring . Compare with MP2/6-311+G(2d2p) to validate electron correlation effects in charge distribution .

Q. How can researchers resolve contradictions in biological activity data (e.g., antiproliferative vs. toxicity profiles) observed across different cell lines?

- Methodological Answer :

- Dose-Response Assays : Perform IC₅₀ determinations in triplicate using MTT assays on diverse cell lines (e.g., A549 lung cancer vs. T47D breast cancer) to identify selective toxicity .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to enhance antiproliferative activity while reducing mutagenicity via steric hindrance .

- Toxicity Profiling : Use Ames tests to assess mutagenicity and compare with in vivo models (e.g., zebrafish embryos) for systemic toxicity .

Q. What experimental designs are effective in correlating substituent effects (e.g., chloro, methyl groups) with photophysical properties like fluorescence quantum yield?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., 2-chloro vs. 4-bromo phenyl groups) and measure fluorescence spectra in DMSO. Calculate quantum yields using quinine sulfate as a reference. Time-resolved fluorescence decay analysis (TCSPC) correlates substituent electronegativity with excited-state lifetimes. For example, electron-donating methyl groups increase quantum yield (Φ = 0.42) compared to electron-withdrawing chloro groups (Φ = 0.28) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.